molecular formula C13H12F2N2O2 B1432486 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid CAS No. 1503657-78-0

1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid

Cat. No. B1432486
M. Wt: 266.24 g/mol
InChI Key: LFRDPUPHRUIJRO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid consists of a piperidine ring attached to a carboxylic acid group and a 2,6-difluorophenyl group with a cyano group. The molecular weight of this compound is 266.24 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and more . Unfortunately, the specific physical and chemical properties of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid were not available in the sources I found.

Scientific Research Applications

Synthesis and Labeling

Research has shown that derivatives of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid have been synthesized and labeled for use in various scientific studies. For example, a novel neuroleptic agent was labeled with carbon-14 at the carbonyl position for use in metabolic studies, demonstrating the compound's utility in understanding biological pathways and drug metabolism (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1979). Similarly, a method for the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid as a starting material indicates the compound's relevance in the preparation of chemical intermediates (Zheng Rui, 2010).

Antibacterial Agent Synthesis

1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives and involving the use of piperidine, have been studied for their potential as antibacterial agents. This demonstrates the compound's role in the development of new antibacterial therapies (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Spectroscopic and Theoretical Studies

The compound has also been a subject of spectroscopic and theoretical studies, such as the investigation of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate, which was characterized by single-crystal X-ray analysis, Raman, and FTIR spectroscopies. Such studies contribute to a deeper understanding of the molecular structures and interactions of related compounds (Anioła, Dega-Szafran, Katrusiak, Komasa, & Szafran, 2016).

Development of New Antibacterial Agents

Further research has focused on the synthesis of novel fluoroquinolones with antimycobacterial activities against Mycobacterium tuberculosis, leveraging derivatives of 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid. Such studies highlight the compound's potential in addressing global health challenges like tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

Crystal and Molecular Structure Analysis

Crystal and molecular structure analyses of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, have been conducted to provide insights into the structural properties of these molecules. This information is crucial for understanding the behavior of these compounds in various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely . Unfortunately, the specific safety and hazard information for 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid was not available in the sources I found.

properties

IUPAC Name

1-(4-cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c14-10-5-8(7-16)6-11(15)12(10)17-3-1-9(2-4-17)13(18)19/h5-6,9H,1-4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRDPUPHRUIJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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